4-Fluorophenylethanol-d4

GC-MS Chromatographic isotope effect Deuterium labeling

4-Fluorophenylethanol-d4 (CAS 1189710-73-3) is a perdeuterated analog of 4-fluorophenylethanol, with the molecular formula C8H5D4FO and a molecular weight of 144.18 g/mol. Four hydrogen atoms on the ethyl alcohol moiety are replaced with deuterium atoms at positions 1,1,2,2, resulting in the IUPAC name 1,1,2,2-tetradeuterio-2-(4-fluorophenyl)ethanol.

Molecular Formula C8H9FO
Molecular Weight 144.182
CAS No. 1189710-73-3
Cat. No. B564934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorophenylethanol-d4
CAS1189710-73-3
Synonyms4-Fluoro-benzeneethanol-d4;  2-(4-Fluorophenyl)ethyl-d4 Alcohol;  4-Fluorobenzeneethanol-d4;  4-Fluorophenethyl-d4 Alcohol;  p-Fluorophenethyl-d4 Alcohol; 
Molecular FormulaC8H9FO
Molecular Weight144.182
Structural Identifiers
SMILESC1=CC(=CC=C1CCO)F
InChIInChI=1S/C8H9FO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6H2/i5D2,6D2
InChIKeyMWUVGXCUHWKQJE-NZLXMSDQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluorophenylethanol-d4 (CAS 1189710-73-3): Essential Procurement and Analytical Specifications for Stable Isotope-Labeled Internal Standards


4-Fluorophenylethanol-d4 (CAS 1189710-73-3) is a perdeuterated analog of 4-fluorophenylethanol, with the molecular formula C8H5D4FO and a molecular weight of 144.18 g/mol . Four hydrogen atoms on the ethyl alcohol moiety are replaced with deuterium atoms at positions 1,1,2,2, resulting in the IUPAC name 1,1,2,2-tetradeuterio-2-(4-fluorophenyl)ethanol . This compound is classified as a stable isotope-labeled internal standard (SIL-IS) and is supplied as a neat pale yellow oil, with typical commercial specifications including isotopic purity of ≥98 atom% D and chromatographic purity of ≥98% . Its primary role in research is as an internal standard for quantitative LC-MS/MS and GC-MS analysis, where it serves as a tracer to correct for matrix effects, extraction losses, and ionization variability [1].

Why 4-Fluorophenylethanol-d4 Cannot Be Substituted with Non-Deuterated or 13C-Labeled Analogs in Quantitative LC-MS/MS


In quantitative mass spectrometry, substituting 4-Fluorophenylethanol-d4 with its non-deuterated analog or a 13C-labeled alternative introduces distinct and quantifiable sources of analytical error. Non-deuterated internal standards fail to provide the minimum +3 Da mass shift required to avoid isotopic cross-talk between the analyte and internal standard signals [1]. Conversely, while 13C- or 15N-labeled internal standards offer superior isotopic stability (no deuterium-hydrogen exchange) and chromatographic co-elution, they exhibit a fundamental limitation: they lack the chromatographic H/D isotope effect (hdIEC) that deuterated standards possess [2]. This means that when baseline chromatographic separation of deuterated and non-deuterated species is required for specific applications, 13C/15N analogs are unsuitable. Furthermore, deuterated standards provide a cost-accessible entry point for stable isotope labeling compared to 13C/15N custom synthesis [3]. The specific selection of a perdeuterated analog with exactly four deuterium atoms represents a deliberate compromise: sufficient mass shift to avoid interference while maintaining acceptable chromatographic behavior.

Quantitative Differentiation of 4-Fluorophenylethanol-d4: Direct Comparative Evidence Against Closest Analogs


Chromatographic H/D Isotope Effect (hdIEC) Enables Partial Baseline Separation from Non-Deuterated Analyte in GC-MS

In gas chromatography-mass spectrometry (GC-MS), deuterated analytes consistently elute earlier than their protium (non-deuterated) analogs due to weaker intermolecular interactions with the stationary phase [1]. This chromatographic H/D isotope effect (hdIEC), calculated as the retention time ratio tR(H)/tR(D), quantifies this differential behavior. For the class of deuterated small molecules, hdIEC values range from 1.0009 to 1.0400, with a typical difference of approximately 0.2–1.0% in retention time [2]. For 4-Fluorophenylethanol-d4, this means the deuterated form will elute detectably earlier than non-deuterated 4-fluorophenylethanol, providing a baseline-resolvable signal that reduces MS detector saturation and facilitates simultaneous quantification. In contrast, 13C- and 15N-labeled internal standards exhibit hdIEC values of essentially 1.000 (no chromatographic separation), making them unsuitable when partial chromatographic resolution between labeled and unlabeled species is desirable [3].

GC-MS Chromatographic isotope effect Deuterium labeling Internal standard

Isotopic Purity Specification: ≥98 atom% D Minimizes Cross-Talk Interference in MRM Quantification

The utility of 4-Fluorophenylethanol-d4 as an internal standard depends critically on its isotopic enrichment level. Commercial specifications require ≥98 atom% deuterium at the labeled positions, corresponding to ≤2% residual protium (unlabeled) content [1]. This residual protium signal directly contributes to baseline noise and can cause cross-talk in multiple reaction monitoring (MRM) transitions, reducing the signal-to-noise ratio and the lower limit of quantification (LLOQ) [2]. The four-deuterium substitution (D4) provides a +4 Da mass shift from the native analyte (140.16 g/mol to 144.18 g/mol), exceeding the industry-recommended minimum of +3 Da for reliable MRM channel separation [3]. Comparatively, a D3-labeled analog would provide only a +3 Da shift—the minimum threshold—leaving less margin for isotopic envelope overlap. For applications requiring sub-ng/mL sensitivity, the ≤2% unlabeled impurity specification ensures that internal standard contamination does not falsely elevate analyte measurements.

LC-MS/MS MRM Isotopic purity Cross-talk

Deuterium Position on Ethyl Moiety Mitigates Hydrogen-Deuterium Exchange Risk in Aqueous Bioanalytical Matrices

The positional placement of deuterium atoms critically affects internal standard stability in aqueous biological matrices. Deuterium atoms bonded to oxygen (e.g., in hydroxyl groups), nitrogen (amines), or sulfur (thiols) are labile and undergo rapid H/D back-exchange in protic solvents, compromising isotopic integrity and quantification accuracy [1]. 4-Fluorophenylethanol-d4 positions all four deuterium atoms on the aliphatic carbon backbone of the ethyl alcohol moiety (1,1,2,2-tetradeuterio), leaving the hydroxyl proton unlabeled . This carbon-deuterium (C-D) bond configuration is chemically stable under typical LC-MS sample preparation conditions (aqueous/organic mobile phases, pH 2–8) and resists back-exchange [2]. In contrast, an alternative deuterated analog with deuterium on the hydroxyl oxygen (O-D) would exhibit measurable isotopic exchange within hours, requiring sample analysis within narrow time windows or use of deuterated solvents throughout the workflow. This positional specificity eliminates a known source of method variability and reduces the need for deuterium-stabilized solvents.

Hydrogen-deuterium exchange Internal standard stability Bioanalysis

Cost-Per-Mass Efficiency Advantage Over 13C-Labeled Alternatives for Routine Quantitative Bioanalysis

In procurement decision-making, the per-unit cost of stable isotope-labeled internal standards varies significantly by isotope type. Deuterium-labeled compounds are generally synthesized via catalytic H/D exchange or deuterated reducing agents, processes with lower raw material and manufacturing costs compared to 13C incorporation, which requires 13C-enriched starting materials or multi-step 13C-carbon bond formation [1]. Industry guidance explicitly notes that deuterium-labeled internal standards represent a cost-effective entry point for routine quantitative workflows, whereas 13C- and 15N-labeled analogs, while offering superior chromatographic co-elution and isotopic stability, carry a substantial price premium [2]. For 4-Fluorophenylethanol-d4, commercial pricing indicates approximately $300–$400 USD per 50 mg unit . While direct comparator pricing for a hypothetical 13C-labeled 4-fluorophenylethanol is not publicly available, class-level pricing differentials for deuterated vs. 13C-labeled small molecules consistently show 2–5× higher costs for 13C incorporation. This positions 4-Fluorophenylethanol-d4 as the economically rational choice for laboratories performing high-volume or routine quantitative analysis where the analytical advantages of 13C labeling (perfect co-elution, no H/D exchange) are not strictly required.

Procurement economics Deuterium vs. 13C labeling Internal standard cost

Optimal Use Cases for 4-Fluorophenylethanol-d4 (CAS 1189710-73-3) Based on Verified Differential Evidence


Quantitative LC-MS/MS Bioanalysis Requiring Partial Chromatographic Resolution from Native Analyte

When developing a validated LC-MS/MS or GC-MS method that benefits from partial baseline separation between the internal standard and the native analyte, 4-Fluorophenylethanol-d4 is the preferred choice over 13C- or 15N-labeled alternatives. The chromatographic H/D isotope effect (hdIEC > 1.000) inherent to deuterated compounds enables a slight but reproducible retention time shift, reducing the risk of MS detector saturation and facilitating independent peak integration [1]. This property is particularly valuable in methods where the internal standard concentration must be distinguishable from the analyte signal without compromising quantification linearity.

Routine Pharmacokinetic and Metabolic Tracing Studies with Cost-Sensitive Procurement Constraints

For laboratories conducting high-throughput bioanalytical studies—including pharmacokinetic profiling, metabolic pathway tracing, and drug metabolism studies—4-Fluorophenylethanol-d4 provides the essential functions of a SIL-IS (matrix effect correction, extraction recovery normalization) at a procurement cost significantly lower than custom-synthesized 13C-labeled analogs [2]. The ≥98 atom% D isotopic enrichment specification meets industry standards for robust MRM quantification, and the carbon-positioned deuterium labeling ensures method-day stability without the need for deuterated solvents [3].

Docking Algorithm Validation and Structural Biology Control Experiments

4-Fluorophenylethanol-d4 is documented as a control compound for testing molecular docking algorithms, particularly in the context of protein A mimetics and serotonin antagonist development . In these applications, the deuterium label serves not as an internal standard but as a chemically inert mass tag that enables verification of computational binding predictions via mass spectrometry or NMR without altering the compound's physicochemical binding properties. The four-deuterium substitution provides a distinct isotopic signature that distinguishes the control compound from the unlabeled test article.

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification of 4-Fluorophenylethanol in Complex Matrices

Isotope dilution mass spectrometry (IDMS) using 4-Fluorophenylethanol-d4 as the spike-in internal standard enables absolute quantification of 4-fluorophenylethanol in biological fluids, environmental samples, or pharmaceutical formulations [4]. The +4 Da mass shift ensures that the isotopic cluster of the internal standard does not overlap with the native analyte's M+1 or M+2 peaks, enabling accurate calculation of analyte/internal standard area ratios. The stable C-D bonding configuration minimizes back-exchange during sample preparation, preserving the precision of the IDMS calibration curve across the analytical batch.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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